

physicochemical characteristics of 5-Amino-3phenyl-1,2-oxazole-4-carboxamide

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Compound of Interest

Compound Name:

5-Amino-3-phenyl-1,2-oxazole-4carboxamide

Cat. No.:

B1331201

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An In-Depth Technical Guide to 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, also known as 5APOC, is a synthetic compound of interest in cancer research. This technical guide provides a comprehensive overview of its physicochemical characteristics, experimental protocols for its synthesis and analysis, and its mechanism of action related to the induction of apoptosis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Characteristics

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is a solid compound with the molecular formula $C_{10}H_9N_3O_2$ and a molecular weight of 203.2 g/mol .[1][2] It is a mitochondria-permeable compound. While specific experimental values for properties such as melting point, pKa, and logP are not readily available in the reviewed literature, its chemical structure suggests it possesses characteristics amenable to further investigation as a potential therapeutic agent.



Property	Value	Reference
CAS Number	15783-70-7	[3]
Molecular Formula	C10H9N3O2	[1][2]
Molecular Weight	203.2 g/mol	[1][2]
Physical Form	Solid	[1]
Purity	Min. 95%	[1]

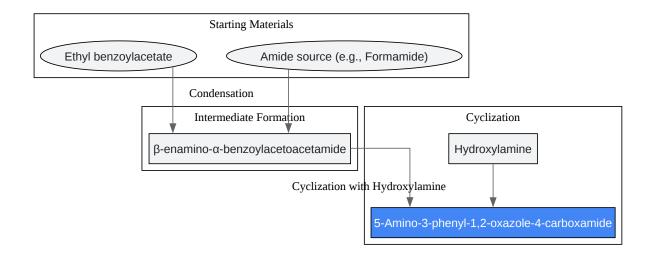
Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **5-Amino-3-phenyl-1,2-oxazole-4-carboxamide** is not extensively documented in the public domain, general synthetic strategies for related isoxazole derivatives can be adapted. One common method involves the reaction of a β -enamino ketoester with hydroxylamine.[4]

General Synthetic Approach

A plausible synthetic route for **5-Amino-3-phenyl-1,2-oxazole-4-carboxamide** could involve the following conceptual steps. This is a generalized protocol and would require optimization.





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Conceptual synthetic workflow for **5-Amino-3-phenyl-1,2-oxazole-4-carboxamide**.

Experimental Protocol (Hypothetical):

- Formation of the Enamine Intermediate: Ethyl benzoylacetate is reacted with a suitable amide source, such as formamide, in the presence of a catalyst (e.g., an acid or base) and heat to form the corresponding enamine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Cyclization: The crude enamine intermediate is then dissolved in a suitable solvent, such as
 ethanol. An aqueous solution of hydroxylamine hydrochloride is added, and the mixture is
 refluxed. The progress of the cyclization is monitored by TLC.
- Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by
 filtration or extraction. The crude product can be purified by recrystallization from an
 appropriate solvent system to yield 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.



Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals would include aromatic protons from the phenyl group, protons from the amino group, and a proton from the carboxamide group. The chemical shifts and coupling constants would be characteristic of the isoxazole ring system.[4]
 - ¹³C NMR: The spectrum would show characteristic peaks for the carbon atoms of the phenyl ring, the isoxazole ring, and the carboxamide group.[4]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.2 g/mol).
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.[4]

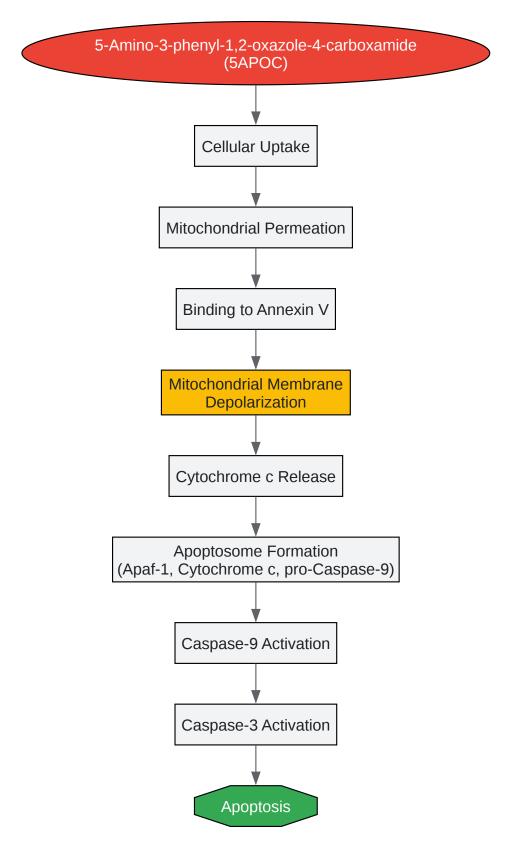
Biological Activity and Signaling Pathway

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide has been identified as a compound that inhibits the growth of cancer cells by inducing apoptosis.[1][2] The proposed mechanism of action involves its ability to permeate the mitochondrial membrane, bind to annexin V, and cause depolarization of the mitochondrial membrane.[1][2]

Proposed Apoptotic Signaling Pathway

The induction of apoptosis by **5-Amino-3-phenyl-1,2-oxazole-4-carboxamide** appears to follow the intrinsic (mitochondrial) pathway. A simplified representation of this proposed pathway is illustrated below.





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Proposed intrinsic apoptotic pathway induced by **5-Amino-3-phenyl-1,2-oxazole-4-carboxamide**.

Key Steps in the Proposed Pathway:

- Cellular and Mitochondrial Entry: **5-Amino-3-phenyl-1,2-oxazole-4-carboxamide** enters the cell and permeates the mitochondrial membrane.[1][2]
- Annexin V Binding: Inside the cell, the compound is proposed to bind to Annexin V. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS). During the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. While the direct intracellular binding of 5APOC to Annexin V and its consequence is an area for further research, this interaction is suggested to be a key event.
- Mitochondrial Membrane Depolarization: The binding event is thought to trigger a loss of the mitochondrial membrane potential.[1][2]
- Cytochrome c Release: The depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
- Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9.
- Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
- Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a
 variety of cellular substrates, leading to the characteristic morphological and biochemical
 changes of programmed cell death.

Experimental Protocols for Apoptosis Assays

To investigate the apoptotic effects of **5-Amino-3-phenyl-1,2-oxazole-4-carboxamide**, the following experimental protocols are commonly employed:



Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry:

 Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

- Culture cancer cells to the desired confluency.
- Treat cells with varying concentrations of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide for a specified time. Include a vehicle-treated control.
- Harvest the cells and wash with cold phosphate-buffered saline (PBS).
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry.

Mitochondrial Membrane Potential (ΔΨm) Assay:

- Principle: This assay measures the integrity of the mitochondrial membrane. In healthy cells, the mitochondrial membrane potential is high. In apoptotic cells, this potential collapses.
 Dyes such as JC-1 or TMRE are used to assess ΔΨm.
- Protocol (using JC-1):
 - Treat cells with **5-Amino-3-phenyl-1,2-oxazole-4-carboxamide** as described above.
 - Incubate the cells with JC-1 dye according to the manufacturer's instructions.
 - Wash the cells to remove excess dye.



 Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Conclusion

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is a promising compound for further investigation in the field of oncology. Its ability to induce apoptosis through the mitochondrial pathway makes it a potential candidate for the development of new anticancer therapies. This technical guide has summarized the currently available physicochemical data and provided a framework for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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References

- 1. Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | 1034889-77-4 | JRB88977 [biosynth.com]
- 2. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
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